molecular formula C8H8NNaO3S B016591 Sodium indoline-2-sulfonate CAS No. 26807-68-1

Sodium indoline-2-sulfonate

Cat. No. B016591
CAS RN: 26807-68-1
M. Wt: 221.21 g/mol
InChI Key: LHNPRQKIWHMSOA-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium indoline-2-sulfonate is a compound useful in organic synthesis . It is a major variation of the “Indole-Indoline-Indole” synthetic sequence .


Synthesis Analysis

The reaction of indole with aqueous ethanolic sodium bisulfite produces sodium indoline-2-sulfonate . This salt, being a substituted aniline, undergoes electrophilic substitution para (5-position of the indole ring) to the ring nitrogen .


Molecular Structure Analysis

The molecular formula of Sodium indoline-2-sulfonate is C8H8NNaO3S .


Chemical Reactions Analysis

Sodium indoline-2-sulfonate undergoes electrophilic substitution at the 5-position of the indole ring . Treatment with base regenerates the substituted indole .

Safety and Hazards

While specific safety and hazard information for Sodium indoline-2-sulfonate is not available in the search results, general safety measures for handling chemicals include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding dust formation, and avoiding contact with eyes, skin, or clothing .

Future Directions

Recent developments in green approaches for sustainable synthesis of indole-derived scaffolds have been highlighted . This includes the use of different elements ranging from p-block elements, transition metals to lanthanides, along with peptides, surfactants, ionic liquids, and nanoparticles to synthesize either the indole nucleus or its derivatives .

Mechanism of Action

Target of Action

Sodium indoline-2-sulfonate is a synthetic compound that has been studied for its potential use in the synthesis of 5-substituted analogs of Melatonin . Melatonin is a pineal gland hormone implicated in many physiological and psychological problems . The primary targets of Sodium indoline-2-sulfonate are therefore likely to be the same as those of Melatonin and its analogs, which include various receptors in the central nervous system .

Mode of Action

The compound undergoes electrophilic substitution at the 5-position of the indole ring, which is para to the ring nitrogen . This is a major variation of the “Indole-Indoline-Indole” synthetic sequence . The substituted indole is regenerated upon treatment with a base .

Biochemical Pathways

The biochemical pathways affected by Sodium indoline-2-sulfonate are likely to be those involved in the physiological actions of Melatonin and its analogs . These could include pathways related to sleep regulation, immune function, and antioxidant defense . .

Pharmacokinetics

Given its use in the synthesis of 5-substituted indoles, its adme (absorption, distribution, metabolism, and excretion) properties would likely be influenced by the specific chemical structure of the resulting indole compound .

Result of Action

The molecular and cellular effects of Sodium indoline-2-sulfonate’s action would be determined by the specific 5-substituted indole that is synthesized. For example, if the resulting compound is a Melatonin analog, it could have effects on sleep regulation, immune function, and antioxidant defense .

Action Environment

The action, efficacy, and stability of Sodium indoline-2-sulfonate can be influenced by various environmental factors. For instance, the compound was found to be unstable towards heat or water and reverted to indole . Therefore, the reaction conditions, such as temperature and solvent, can significantly impact the compound’s action and stability .

properties

IUPAC Name

sodium;2,3-dihydro-1H-indole-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3S.Na/c10-13(11,12)8-5-6-3-1-2-4-7(6)9-8;/h1-4,8-9H,5H2,(H,10,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHNPRQKIWHMSOA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=CC=CC=C21)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8NNaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10635468
Record name Sodium 2,3-dihydro-1H-indole-2-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium indoline-2-sulfonate

CAS RN

26807-68-1
Record name Sodium 2,3-dihydro-1H-indole-2-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium indoline-2-sulfonate
Reactant of Route 2
Sodium indoline-2-sulfonate
Reactant of Route 3
Sodium indoline-2-sulfonate
Reactant of Route 4
Sodium indoline-2-sulfonate
Reactant of Route 5
Sodium indoline-2-sulfonate
Reactant of Route 6
Sodium indoline-2-sulfonate

Q & A

Q1: What is the significance of using Sodium Indoline-2-Sulfonate in the synthesis of 5-substituted indoles?

A1: Although the exact mechanism is not detailed in the abstracts, the title "5-Substituted Indoles via Sodium-indoline-2-sulfonate. A Reexamination." [] suggests that this compound plays a crucial role in synthesizing a specific class of indoles. The term "reexamination" implies that this compound may have been previously explored for this purpose, and this research aims to provide updated or more in-depth insights into its use. It's likely that Sodium Indoline-2-Sulfonate acts as an intermediate or a starting material that can be selectively modified at the 5-position of the indole ring.

Q2: What could be the focus of "reexamining" the use of Sodium Indoline-2-Sulfonate in this context?

A2: The "reexamination" [] could be focused on several aspects, including:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.